molecular formula C7H13ClN2O2 B2777575 ethyl2-amino-4-cyanobutanoatehydrochloride CAS No. 97070-43-4

ethyl2-amino-4-cyanobutanoatehydrochloride

Cat. No.: B2777575
CAS No.: 97070-43-4
M. Wt: 192.64
InChI Key: GFPWWIVCQKSBNN-UHFFFAOYSA-N
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Description

ethyl2-amino-4-cyanobutanoatehydrochloride is a chemical compound with the molecular formula C7H12N2O2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl2-amino-4-cyanobutanoatehydrochloride typically involves the reaction of ethyl cyanoacetate with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

ethyl2-amino-4-cyanobutanoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products Formed

Scientific Research Applications

ethyl2-amino-4-cyanobutanoatehydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl2-amino-4-cyanobutanoatehydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new chemical bonds. The pathways involved include:

Comparison with Similar Compounds

ethyl2-amino-4-cyanobutanoatehydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its stability and reactivity, making it a preferred choice in various chemical reactions and research applications.

Properties

IUPAC Name

ethyl 2-amino-4-cyanobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-2-11-7(10)6(9)4-3-5-8;/h6H,2-4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPWWIVCQKSBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97070-43-4
Record name ethyl 2-amino-4-cyanobutanoate hydrochloride
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